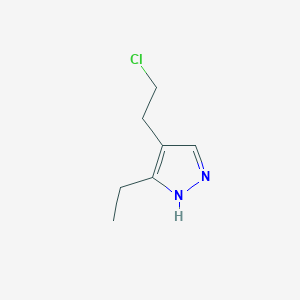

4-(2-chloroethyl)-3-ethyl-1H-pyrazole

描述

属性

IUPAC Name |

4-(2-chloroethyl)-5-ethyl-1H-pyrazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H11ClN2/c1-2-7-6(3-4-8)5-9-10-7/h5H,2-4H2,1H3,(H,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RCAVPXXSWATLQV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=C(C=NN1)CCCl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H11ClN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

158.63 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

准备方法

Direct Chlorination of 3-ethyl-1H-pyrazole Derivatives

A common approach involves the chlorination of 3-ethyl-substituted pyrazole derivatives at the 4-position, followed by alkylation with a 2-chloroethyl group or direct introduction of the 2-chloroethyl substituent.

Chlorination Method: Using a mixture of hydrochloric acid and hydrogen peroxide in a chlorinated solvent such as dichloroethane at controlled temperatures (20–30 °C), 3-ethyl-pyrazole derivatives can be selectively chlorinated at the 4-position. The process involves slow dropwise addition of hydrogen peroxide to a solution of the pyrazole ester and hydrochloric acid, followed by incubation at elevated temperatures (50–70 °C) for several hours to ensure complete chlorination.

Alkylation/Introduction of 2-chloroethyl group: The 2-chloroethyl substituent is typically introduced via alkylation reactions using 2-chloroethyl halides or by nucleophilic substitution on pyrazole nitrogen with 2-chloroethyl reagents. This step can be performed before or after chlorination depending on the synthetic strategy.

Formylation Followed by Chlorination and Alkylation

An alternative route involves:

Formylation at the 4-position of 3,5-dimethylpyrazole derivatives using the Vilsmeier-Haack reaction to obtain 4-formyl-pyrazole intermediates.

Subsequent conversion of the formyl group to the chloroethyl substituent via reduction and chlorination steps.

Introduction of the 3-ethyl group can be achieved by alkylation at the 3-position prior to or after formylation.

Detailed Preparation Procedure (Based on Patent CN106187894A)

The following is a representative preparation method adapted from a detailed patent describing related pyrazole chlorinated derivatives:

| Step | Reagents and Conditions | Description | Yield (%) | Purity (%) |

|---|---|---|---|---|

| 1 | 3-ethyl-5-pyrazole carboxylic acid ethyl ester, potassium carbonate, diethylene glycol dimethyl ether, dimethyl carbonate | Methylation at N-1 position under nitrogen atmosphere, heated at 80–120 °C for 8–12 hours | ~95 | ~97 |

| 2 | Hydrochloric acid (35–40%), hydrogen peroxide (30–40%), dichloroethane solvent | Chlorination at 4-position by slow dropwise addition of H2O2 at 20–30 °C, incubation at 50–70 °C for 5–7 hours | ~90 | ~96 |

| 3 | Washing with sodium sulfite (4–6%), sodium carbonate (4–6%), water; drying with anhydrous sodium sulfate | Purification and removal of impurities | - | - |

The product after step 2 is 1-methyl-3-ethyl-4-chloro-5-pyrazole carboxylic acid ethyl ester, which can be further processed to obtain the target compound.

The process avoids hazardous sulfonyl chlorides and reduces environmental toxins.

Reaction Conditions Optimization and Variations

The patent provides several embodiments varying reaction parameters to optimize yield and purity:

| Embodiment | Temperature (°C) | Time (hours) | Potassium Carbonate (g) | Dimethyl Carbonate (g) | Yield (%) |

|---|---|---|---|---|---|

| 5 | 120 | 10 | 179.4 | 99 | 95.2 |

| 6 | 80 | 12 | 207 | 90 | 94.8 |

| 7 | 100 | 8 | 165.6 | 108 | 95.0 |

| 8 | 120 | 10 | 138 | 103.5 | 95.1 |

- These variations show that the reaction is robust over a range of temperatures and reagent amounts, with yields consistently above 94%.

Alternative Synthetic Approach: Dichalcogenide Derivative Route

A research article describes the synthesis of 1-(2-chloroethyl) substituted pyrazoles via:

Preparation of 1-(2-chloroethyl)-3,5-dimethyl-1H-pyrazole derivatives.

Subsequent reaction with in situ prepared sodium dichalcogenides (Na2E2; E = S, Se, Te) in ethanol at 40–50 °C for 2 hours, yielding dichalcogenide derivatives.

This method involves reduction of elemental chalcogens with sodium borohydride and subsequent nucleophilic substitution on the chloroethyl group.

Though focused on chalcogenated derivatives, the initial preparation of the 1-(2-chloroethyl) pyrazole core is relevant for the target compound synthesis.

Purification and Characterization

Purification typically involves filtration to remove salts, solvent removal under reduced pressure, and washing with aqueous sodium sulfite and sodium carbonate to remove residual oxidants and acids.

Drying with anhydrous sodium sulfate and removal of chlorinated solvents such as dichloroethane finalize the purification.

Characterization is confirmed by NMR spectroscopy, melting point determination, and chromatographic purity analysis.

Summary Table of Key Preparation Parameters

| Parameter | Typical Range / Value | Notes |

|---|---|---|

| Starting material | 3-ethyl-5-pyrazole carboxylic acid ethyl ester | Precursor for methylation and chlorination |

| Methylation reagent | Dimethyl carbonate | Green reagent replacing dimethyl sulfate |

| Base | Potassium carbonate | Used for methylation and neutralization |

| Chlorination reagents | HCl (35–40%), H2O2 (30–40%) | Slow addition at 20–30 °C, then heating |

| Solvent | Dichloroethane | Chlorination medium |

| Reaction temperature | 80–120 °C (methylation), 20–70 °C (chlorination) | Controlled for optimal yield |

| Reaction time | 8–12 hours (methylation), 5–7 hours (chlorination) | Varies by step |

| Purification washes | Sodium sulfite, sodium carbonate, water | Remove residual oxidants and acids |

| Yield | 90–95% | High yield with optimized conditions |

| Product purity | ~96–97% | Confirmed by chromatographic methods |

化学反应分析

Types of Reactions

4-(2-chloroethyl)-3-ethyl-1H-pyrazole can undergo various chemical reactions, including:

Substitution Reactions: The chloroethyl group can be substituted by nucleophiles such as amines, thiols, or alkoxides.

Oxidation Reactions: The ethyl group can be oxidized to form corresponding aldehydes or carboxylic acids.

Reduction Reactions: The pyrazole ring can be reduced under specific conditions to form dihydropyrazoles.

Common Reagents and Conditions

Substitution Reactions: Common reagents include sodium azide, potassium thiolate, and sodium alkoxide. These reactions typically occur under mild conditions, often at room temperature or slightly elevated temperatures.

Oxidation Reactions: Reagents such as potassium permanganate or chromium trioxide are used under acidic or basic conditions.

Reduction Reactions: Hydrogenation using palladium on carbon or lithium aluminum hydride can be employed.

Major Products

Substitution Reactions: Products include azidoethyl, thioethyl, or alkoxyethyl derivatives.

Oxidation Reactions: Products include aldehydes or carboxylic acids.

Reduction Reactions: Products include dihydropyrazoles.

科学研究应用

Synthesis and Chemical Properties

The synthesis of 4-(2-chloroethyl)-3-ethyl-1H-pyrazole typically involves the reaction of appropriate precursors under controlled conditions. The compound can be synthesized through electrophilic substitution reactions, where the chloroethyl group is introduced to the pyrazole ring.

Common Synthesis Methods:

- Electrophilic Substitution: The reaction with 1,2-dichloroethane in the presence of a phase transfer catalyst like tetrabromoammonium chloride has been reported to yield high purity products .

- Cyclization Reactions: Utilizing ethyl acetoacetate and hydrazine can form the pyrazole ring, followed by further modifications to introduce halogen groups.

Biological Activities

This compound exhibits a range of biological activities that make it a candidate for further research in pharmacology.

Anticancer Properties

Recent studies have highlighted the anticancer potential of pyrazole derivatives, including this compound. Research indicates that pyrazole compounds can exhibit significant cytotoxic effects against various cancer cell lines, such as HepG2 and A549. For instance, derivatives have shown IC50 values indicating effective inhibition of cell growth .

Anti-inflammatory Effects

Pyrazole derivatives have been recognized for their anti-inflammatory properties. Compounds similar to this compound have been studied for their ability to modulate inflammatory pathways, potentially offering therapeutic benefits in conditions characterized by chronic inflammation .

Analgesic Activity

Research indicates that certain pyrazole derivatives can act as analgesics by interacting with opioid receptors and other pain pathways. The modulation of these receptors may provide relief from pain without the gastrointestinal side effects commonly associated with traditional nonsteroidal anti-inflammatory drugs (NSAIDs) .

Case Studies and Research Findings

Several studies illustrate the applications of this compound in scientific research:

| Study | Findings | Application |

|---|---|---|

| El Shehry et al. (2019) | Investigated antinociceptive effects; compound showed significant pain inhibition | Pain management |

| Girodet et al. (2013) | Explored vascular relaxation properties linked to pyrazole derivatives | Cardiovascular health |

| Koca et al. (2020) | Assessed anticancer potential against multiple cell lines; significant cytotoxicity observed | Oncology research |

作用机制

The mechanism of action of 4-(2-chloroethyl)-3-ethyl-1H-pyrazole involves its interaction with specific molecular targets. The chloroethyl group can form covalent bonds with nucleophilic sites in proteins or DNA, leading to the inhibition of biological processes. This compound may also interact with enzymes, altering their activity and affecting metabolic pathways.

相似化合物的比较

Data Tables

Table 1: Structural and Functional Comparison

*Calculated based on formula C₇H₁₀ClN₂.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。